4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid is a complex organic compound that features a bromomethyl group, an ethoxymethyl group, and a sulfonic acid group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid typically involves multiple steps, starting from commercially available biphenyl derivativesThe sulfonic acid group is then introduced via sulfonation, often using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids.
Esterification and Etherification: The ethoxymethyl group can be modified through esterification or etherification reactions to introduce various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, alcohols, carboxylic acids, and various ethers and esters .
Wissenschaftliche Forschungsanwendungen
4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the sulfonic acid group can participate in acid-base reactions. The ethoxymethyl group provides steric hindrance and can influence the compound’s reactivity and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(ethoxymethyl)benzoic acid: Shares similar functional groups but differs in the overall structure and reactivity.
4-(Bromomethyl)biphenyl: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
Uniqueness
4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of the sulfonic acid group enhances its solubility in water and its reactivity in acid-base chemistry, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C16H17BrO4S |
---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
2-[4-(bromomethyl)-2-(ethoxymethyl)phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H17BrO4S/c1-2-21-11-13-9-12(10-17)7-8-14(13)15-5-3-4-6-16(15)22(18,19)20/h3-9H,2,10-11H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
NWLHWEHGJQRRKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=C(C=CC(=C1)CBr)C2=CC=CC=C2S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.